molecular formula C9H10F3NO B13602320 1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol

1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol

Katalognummer: B13602320
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: DNVVDUVMUGQFAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol is an organic compound that features a trifluoromethyl group and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with trifluoroacetone in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and other biological molecules.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: This compound is similar in structure but lacks the methyl group on the pyridine ring.

    1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol: Another similar compound with a different substitution pattern on the pyridine ring.

    1,1,1-Trifluoro-3-(pyridin-2-ylsulfanyl)propan-2-ol: This compound features a sulfur atom in place of the carbon in the trifluoromethyl group.

Uniqueness

1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the methyl-substituted pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H10F3NO

Molekulargewicht

205.18 g/mol

IUPAC-Name

1,1,1-trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-6-3-2-4-13-7(6)5-8(14)9(10,11)12/h2-4,8,14H,5H2,1H3

InChI-Schlüssel

DNVVDUVMUGQFAC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)CC(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.